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molecular formula C12H13N3O2 B8292560 Ethyl 2-(methylamino)-1,8-naphthyridine-3-carboxylate

Ethyl 2-(methylamino)-1,8-naphthyridine-3-carboxylate

Cat. No. B8292560
M. Wt: 231.25 g/mol
InChI Key: GZKDZWWWVPEQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415333B2

Procedure details

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (100 mg, 0.42 eq.) was dissolved in EtOH. MeNH2 (71.8 μl, 11.84 M aqueous solution) was added to the solution. The mixture was stirred at r.t. for 18 h. The solvents were removed under reduced pressure. The residue was dissolved in EtOAc and washed with water (×2). The organic extract was dried (MgSO4), filtered and concentrated to yield 60.2 mg (62%) of the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
71.8 μL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:17][NH2:18]>CCO>[CH3:17][NH:18][C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC2=NC=CC=C2C=C1C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
71.8 μL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water (×2)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNC1=NC2=NC=CC=C2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 60.2 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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